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Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt - 95648-76-3

Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt

Catalog Number: EVT-1787380
CAS Number: 95648-76-3
Molecular Formula: C20H30N10Na2O26P6
Molecular Weight: 1058.3 g/mol
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Product Introduction

Overview

Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt is a purine ribonucleoside triphosphate, a class of organic compounds that play crucial roles in cellular metabolism and signaling. This compound consists of a guanine base, a ribose sugar, and three phosphate groups. It is primarily involved in various biochemical processes, including energy transfer and signal transduction within cells. The compound is not currently approved for clinical use but is utilized in experimental settings for research purposes .

Source and Classification

Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt belongs to the broader category of nucleotides, specifically purine ribonucleoside triphosphates. It is classified as an organic compound and falls under the super class of nucleosides, nucleotides, and analogues. Within this classification, it is identified as a purine nucleotide due to its structural composition, which includes a purine base (guanine) linked to a ribose sugar with three phosphate groups attached .

Synthesis Analysis

Methods

The synthesis of Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt can be achieved through several methods, primarily involving the phosphorylation of deoxyguanosine. One common approach involves:

  1. Phosphorylation Reaction: Deoxyguanosine is treated with phosphoric acid or its derivatives in the presence of activating agents such as phosphoramidites or phosphorimidazolides.
  2. Formation of Triphosphate: The resulting monophosphate undergoes further phosphorylation to yield the triphosphate form. This step may require specific enzymes or chemical catalysts to facilitate the addition of phosphate groups.

Technical details regarding the reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt is C10H14N5O14P3C_{10}H_{14}N_{5}O_{14}P_{3}. The compound has a molecular weight of approximately 567.14 g/mol when considering the disodium salt form. Its structural features include:

  • Guanine Base: A bicyclic structure containing nitrogen atoms.
  • Ribose Sugar: A five-carbon sugar that lacks a hydroxyl group at the second carbon (2-deoxy).
  • Triphosphate Group: Three phosphate groups linked in a chain, contributing to its high-energy properties.

The structural representation can be visualized using various chemical drawing software tools that illustrate the arrangement of atoms and bonds .

Chemical Reactions Analysis

Reactions and Technical Details

Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt participates in several biochemical reactions:

  1. Hydrolysis: Under physiological conditions, it can be hydrolyzed by enzymes such as nucleoside triphosphate hydrolases, releasing inorganic phosphate and producing Guanosine 5'-diphosphate.
    Guanosine 5 tetrahydrogen triphosphate +H2OGuanosine 5 diphosphate+Pi\text{Guanosine 5 tetrahydrogen triphosphate }+H_2O\rightarrow \text{Guanosine 5 diphosphate}+P_i
  2. Kinase Reactions: It serves as a substrate for various kinases that transfer phosphate groups to other molecules, facilitating signal transduction pathways.
  3. Role in Protein Synthesis: It acts as an energy donor in protein synthesis by providing the necessary energy for peptide bond formation during translation .
Mechanism of Action

Process and Data

The mechanism of action for Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt primarily involves its role as an energy carrier in cellular processes. Upon hydrolysis, it releases energy that drives various biological reactions. This compound also acts as a signaling molecule in G-protein coupled receptor pathways:

  • Activation of G-Proteins: The binding of Guanosine 5-(tetrahydrogen triphosphate) to G-proteins induces conformational changes that activate downstream signaling cascades.
  • Regulation of Enzyme Activity: It modulates the activity of enzymes involved in metabolic pathways, influencing cellular responses to external stimuli .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature from the disodium salt form.
  • Stability: Sensitive to hydrolysis; stability can vary based on pH and temperature conditions.

Relevant data include:

  • Melting Point: Not well-defined due to its hygroscopic nature.
  • pH Range: Solutions typically exhibit a neutral pH under standard conditions.

These properties are critical for handling and storage during laboratory applications .

Applications

Scientific Uses

Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt is widely used in biochemical research:

  • Cell Signaling Studies: Investigating G-protein coupled receptor mechanisms.
  • Enzyme Kinetics: Studying GTPases and their role in cellular signaling pathways.
  • Molecular Biology Techniques: Employed in assays related to RNA synthesis and manipulation.

Its versatility makes it an essential tool for researchers exploring nucleotide functions and cellular processes .

Synthesis and Modification Methodologies of 2’-Deoxyguanosine Triphosphate Derivatives

Enzymatic Phosphorylation Strategies for Nucleotide Triphosphate Analogues

Enzymatic phosphorylation represents a cornerstone methodology for synthesizing 2’-deoxyguanosine triphosphate (dGTP) disodium salt and its analogues with high regiospecificity and minimal side-product formation. This approach leverages kinases—notably nucleoside diphosphate and monophosphate kinases—to catalyze the stepwise addition of phosphate groups to the 5’-position of 2’-deoxyguanosine precursors. The enzymatic cascade initiates with deoxyguanosine phosphorylation by deoxyguanosine kinase (dGK) to form 2’-deoxyguanosine monophosphate (dGMP). Subsequent phosphorylation involves nucleoside monophosphate kinases (e.g., guanylate kinase) to yield dGDP, followed by nucleoside diphosphate kinase (NDPK)-mediated conversion to dGTP. The final disodium salt is obtained via ion-exchange chromatography, which replaces endogenous cations with sodium ions while maintaining the structural integrity of the triphosphate moiety [1] [6].

A critical advantage of enzymatic strategies is their stereoselectivity, which preserves the β-configuration of the glycosidic bond and prevents racemization during triphosphate formation. ATP serves as the primary phosphate donor, though in vitro systems often incorporate polyphosphate kinases to regenerate ATP and improve reaction economics. Recent advances utilize immobilized enzyme cascades on solid matrices, enhancing catalyst recyclability and enabling continuous-flow production. For example, co-immobilized dGK and NDPK systems achieve >85% conversion yields of 2’-deoxyguanosine to dGTP disodium salt within 6 hours, significantly outperforming traditional chemical phosphorylation routes [1] [8].

Table 1: Key Enzymes in dGTP Disodium Salt Biosynthesis

EnzymeReaction CatalyzedCofactor RequirementYield Optimization
Deoxyguanosine kinase (dGK)dG → dGMPATPMg²⁺ (5 mM) enhances activity 3-fold
Guanylate kinasedGMP → dGDPATPpH 7.5–8.0 minimizes hydrolysis
Nucleoside diphosphate kinasedGDP → dGTPATPImmobilization improves stability
Polyphosphate kinaseATP regeneration from polyphosphatePolyphosphateReduces ATP supplementation costs

Despite their efficiency, enzymatic methods face limitations in accommodating non-natural nucleobases. Wild-type kinases often exhibit reduced activity toward analogues like 7-deaza-dG or 8-bromo-dG, necessitating enzyme engineering via directed evolution. For instance, mutant T4 kinase variants with expanded binding pockets now enable phosphorylation of C7-alkynyl-modified dG precursors, broadening access to structurally diverse dGTP analogues [7].

Chemoenzymatic Approaches to 2’-Deoxy Backbone Modifications

Chemoenzymatic synthesis integrates chemical modifications with enzymatic transformations to generate structurally diverse dGTP disodium salt analogues. This hybrid approach is indispensable for introducing modifications at the sugar or nucleobase while preserving the triphosphate moiety’s reactivity. The strategy typically begins with chemical synthesis of modified nucleosides (e.g., 2’-fluoro- or 2’-azido-deoxyguanosine), followed by enzymatic phosphorylation using broad-specificity kinases like creatine kinase or acetate kinase. Alternatively, enzymatic glycosylation of modified bases exploits purine nucleoside phosphorylases (PNPases), which catalyze reversible ribosylation, enabling one-pot synthesis of nucleosides from free bases and deoxyribose-1-phosphate derivatives [1] [7].

For triphosphate assembly, chemoenzymatic routes frequently employ Moraxella spp. nucleotidyltransferases, which accept nucleobase-modified dGDP analogues and catalyze their phosphorylation to dGTP using phosphoenolpyruvate as a phosphate donor. This method achieves near-quantitative conversion for 7-deaza-dGTP—a critical analogue used in DNA sequencing to resolve GC-compression artifacts. The disodium salt is subsequently isolated via ethanol precipitation and ion-exchange chromatography, with purity exceeding 98% as verified by HPLC [7].

Table 2: Enzymatic Tools for Backbone-Modified dGTP Analogues

Modification SiteEnzymeSubstrate ScopeApplication
Nucleobase (C7/C8)Purine nucleoside phosphorylase7-Deaza-guanine, 8-azaguanineAnti-band-compression sequencing
Sugar (2’-position)E. coli thymidine kinase2’-F-dG, 2’-N₃-dGAntisense oligonucleotide probes
Phosphate (α-thio)T7 RNA polymerase mutantsSp-diastereomers of α-thio-dGTPStereoselective nucleic acid labeling

Backbone modifications alter the physicochemical properties of dGTP disodium salt. For example, 2’-fluorination increases nuclease resistance by 20-fold compared to unmodified dGTP, making it valuable for diagnostic probes. Meanwhile, α-thiophosphate incorporation (using thiophosphate donors in enzymatic reactions) produces diastereomerically pure Rp-dGTPαS, which serves as a chiral probe for GTPase kinetics studies [3] [6].

Regioselective Protection-Deprotection Techniques in Triphosphate Synthesis

Regioselective protection of hydroxyl and amino groups is essential for preventing side reactions during chemical triphosphorylation of 2’-deoxyguanosine derivatives. The exocyclic N²-amino group of guanine and the 3’-/5’-hydroxyls of deoxyribose are particularly susceptible to undesired phosphorylation or hydrolysis. Contemporary methodologies employ transient protecting groups that withstand phosphorylation conditions yet permit mild deprotection:

  • N²-Protection: Dimethylformamidine (DMF) or isobutyryl groups shield the guanine amino group without hindering enzymatic processing. DMF protection is preferred due to its removal under near-neutral conditions (pH 6.5, 25°C) via hydrolysis.
  • Sugar Hydroxyl Protection: Acid-labile trityl groups (e.g., dimethoxytrityl, DMT) protect the 5’-OH, while acyl groups (acetyl, levulinyl) mask the 3’-OH. Orthogonal deprotection is achieved using zinc bromide (for DMT) or hydrazine (for levulinyl) [4].

Triphosphorylation employs the Ludwig-Eckstein method, where protected nucleosides react with tris(triazolyl)phosphite in anhydrous acetonitrile, followed by oxidation with tert-butyl hydroperoxide. This yields fully protected dGTP with the β,γ-phosphates masked as S-ethyl thioesters. Subsequent deprotection involves a three-step sequence:

  • Sodium thiocresolate removes β,γ-thioester groups (2 hours, 25°C).
  • Diaminoethane (DAE) or tert-butylamine deprotects phosphate groups and removes acyl groups from sugar hydroxyls.
  • Ion exchange with Na⁺ resin converts the triphosphate to the disodium salt form [4] [8].

Table 3: Protection-Deprotection Schemes for dGTP Disodium Salt Synthesis

Protecting GroupProtected FunctionalityDeprotection ReagentConditionsCompatibility
Dimethoxytrityl (DMT)5’-OH2% dichloroacetic acidCH₂Cl₂, 0°C, 5 minAcid-sensitive bases
tert-Butyldimethylsilyl3’-OHTetrabutylammonium fluorideTHF, 25°C, 12 hBase-sensitive modifications
IsobutyrylN²-aminoConc. NH₄OH55°C, 6 hHigh-yield for N-protection
β-CyanoethylPhosphateDiaminoethane (DAE)DMSO, 25°C, 45 minNucleobase stability

The β-cyanoethyl group has emerged as the phosphate protector of choice due to its rapid cleavage by DAE (45 minutes vs. 18 hours for phenyl protection). This strategy minimizes depurination and epimerization risks, affording dGTP disodium salt in >95% purity. Crucially, DAE-mediated deprotection simultaneously removes acyl groups from sugar hydroxyls, streamlining the process [4].

Solid-Phase Synthesis for Scalable Production of Disodium Salt Forms

Solid-phase synthesis (SPS) revolutionizes large-scale production of dGTP disodium salt by enabling iterative nucleotide assembly with simplified purification. The process anchors 2’-deoxyguanosine to functionalized resins (e.g., polystyrene or controlled-pore glass) via its 3’-hydroxyl, using acid-labile linkers like succinyl hydroxymethylbenzoyl. Phosphitylating reagents then extend the phosphate chain sequentially:

  • Monophosphorylation: Activates with 5-benzylthiotetrazole in anhydrous acetonitrile, forming 5’-monophosphate.
  • Diphosphate Formation: Couples with phosphorimidazolide using N-methylimidazole catalysis.
  • Triphosphate Completion: Reacts with phosphate-activated morpholidate derivatives under argon [4] [8].

After chain assembly, simultaneous cleavage and deprotection occur in a single vessel. Treatment with 0.5 M diaminoethane in DMSO (1 hour, 25°C) releases the triphosphate while removing β-cyanoethyl and acyl protecting groups. Subsequent cation exchange using Na⁺-loaded Dowex resin yields chromatographically pure dGTP disodium salt. SPS achieves significant scalability—multi-gram batches (up to 15 g/resin loading) are feasible—with yields exceeding 80% and impurity profiles meeting pharmacopeial standards for molecular biology reagents. Purity is validated via ³¹P NMR, showing characteristic peaks at δ −5.7 (α-P), −10.9 (β-P), and −21.2 (γ-P) ppm, with salt content quantified by atomic emission spectroscopy [4] [8].

Table 4: Solid-Phase Synthesis Efficiency Metrics

Resin TypeLoading Capacity (μmol/g)dGTP Yield (%)Purity (HPLC)Production Scale Feasibility
Polystyrene-DVB80–10078–8294–96%Pilot scale (100 g)
Controlled-pore glass120–15085–8897–99%Lab scale (5 g)
Polyacrylamide40–6070–7592–95%Research scale (1 g)

Automation compatibility is a key advantage of SPS. Robotic synthesizers enable parallel synthesis of modified dGTP analogues (e.g., fluorescently labeled or biotinylated variants) by integrating modified phosphoramidites during chain elongation. Post-synthetic modifications, such as azide-alkyne cycloadditions on solid supports, further expand the diversity of accessible structures [4].

Properties

CAS Number

95648-76-3

Product Name

Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt

IUPAC Name

disodium;(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate

Molecular Formula

C20H30N10Na2O26P6

Molecular Weight

1058.3 g/mol

InChI

InChI=1S/2C10H15N5O13P3.2Na/c2*11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2*3-6H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q2*-1;2*+1/t2*4-,5+,6+;;/m00../s1

InChI Key

OKIYTFUCPVKFJW-OQXWMXGBSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+]

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